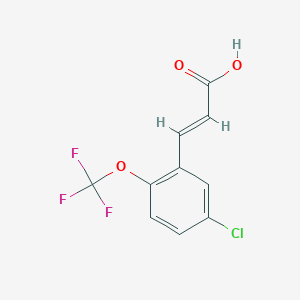
5-Chloro-2-(trifluoromethoxy)cinnamic acid
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C10H6ClF3O3 and its molecular weight is 266.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-(trifluoromethoxy)cinnamic acid is a synthetic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cinnamic acid backbone with a chlorine atom and a trifluoromethoxy group, which enhances its lipophilicity and may influence its biological activity. Its molecular formula is with a molecular weight of approximately 250.6 g/mol. The presence of these functional groups potentially modulates the compound's reactivity and interaction with biological targets .
Currently, the specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various enzymes or receptors involved in inflammatory pathways, suggesting potential anti-inflammatory applications .
Biological Activities
Research on related cinnamic acid derivatives indicates a range of biological activities, including:
- Antimicrobial Activity : Cinnamic acid derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus .
- Anticancer Properties : Several studies have shown that cinnamic acid derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that certain cinnamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their IC50 values against MCF-7 cells, with some showing potent activity (IC50 values around 1.79 µM) .
- Antimicrobial Studies : A review highlighted the effectiveness of various cinnamic acid derivatives in combating bacterial infections. Compounds structurally related to this compound showed promising results against pathogenic bacteria .
- Structure-Activity Relationship (SAR) : The modification of the cinnamic acid structure by adding electron-withdrawing groups like chlorine or trifluoromethoxy has been shown to enhance biological activity. This suggests that this compound may possess unique properties compared to its analogs .
Comparative Analysis with Related Compounds
The following table summarizes some key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H7ClF3O3 | Chlorine & trifluoromethoxy groups | Potential anti-inflammatory, anticancer |
| 2-Chloro-5-(trifluoromethyl)cinnamic acid | C10H7ClF3O | Lacks methoxy group | Moderate antibacterial |
| 4-Chloro-cinnamic acid | C9H7ClO2 | Different substitution pattern | Antimicrobial |
| 3-(Trifluoromethyl)phenylacrylic acid | C10H8F3O2 | No chlorine; focuses on trifluoromethyl | Anticancer |
Propiedades
IUPAC Name |
(E)-3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYIVNNYXJUKM-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















